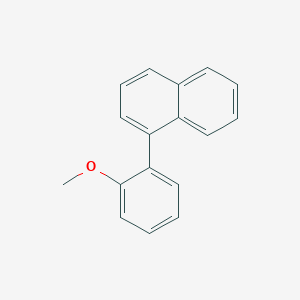

1-(2-Methoxyphenyl)naphthalene

Description

Significance of Biaryl Scaffolds in Contemporary Chemical Research

Biaryl scaffolds are fundamental structural motifs that are pervasive throughout chemical science. nih.govsci-hub.se Their importance stems from their widespread presence in a multitude of biologically active natural products, pharmaceuticals, and advanced functional materials. nih.govuva.nl Molecules containing the biaryl framework have demonstrated a wide range of interesting and diverse biological activities, making them privileged structures in drug design and medicinal chemistry. nih.govsci-hub.se Examples of their application can be found in pharmaceuticals targeting various diseases, including cancer and inflammatory conditions. nih.govontosight.ainih.gov

The unique structural feature of biaryls is the C-C bond connecting the two aryl rings, which can lead to axial chirality (atropisomerism) when rotation around this bond is restricted. This stereochemical property is highly valuable in the design of chiral ligands and organocatalysts, which are instrumental in asymmetric synthesis. sci-hub.se

The construction of these important scaffolds has been a major focus of synthetic methodology development. sci-hub.se Historically, their synthesis relied on the coupling of pre-functionalized aryl partners. uva.nl However, contemporary research emphasizes more sustainable and efficient methods, such as direct C-H bond activation or arylation, which minimize waste by avoiding the need for pre-functionalized starting materials. nih.govsci-hub.seuva.nl These modern strategies offer a more atom- and step-economical pathway to these valuable compounds. uva.nl

Naphthalene (B1677914) as a Privileged Core Structural Motif in Synthetic Design

The naphthalene ring system, a bicyclic aromatic hydrocarbon, is a prominent and privileged core structure in synthetic design. nih.govdiva-portal.org Its rigid, planar, and extended π-conjugated system endows derivatives with unique photophysical and electronic properties. diva-portal.orgacs.org This has led to their extensive use in the development of functional materials, including organic semiconductors for electronics and components for solar cells. diva-portal.orgacs.org

In the realm of medicinal chemistry, naphthalene derivatives are integral to the structure of numerous anticancer agents. nih.govresearchgate.net A number of these compounds have been reported as potent inhibitors of critical biological targets like tubulin. nih.govresearchgate.net The versatility of the naphthalene core allows for diverse substitution patterns, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets or its performance in materials science applications. acs.orgontosight.ai The synthesis of functionalized naphthalenes is a key area of research, with methods being developed to introduce a wide variety of functional groups at different positions of the ring system. acs.orgacs.org

Contextualizing 1-(2-Methoxyphenyl)naphthalene within the Scope of Substituted Biaryl and Naphthalene Chemistry

This compound is a specific example of a biaryl system where a naphthalene ring is linked to a methoxy-substituted phenyl ring. This compound embodies the core structural features discussed previously: it is a biaryl, and it contains the naphthalene motif. Its structure places it at the intersection of these two important areas of organic chemistry.

The synthesis of this compound can be achieved through established cross-coupling methodologies, such as the Suzuki coupling, which typically involves the reaction of a naphthaleneboronic acid with a halo-substituted anisole (B1667542) derivative or vice versa. chemsrc.com

Below are the key chemical properties of the parent compound, this compound.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 93321-11-0 | chemsrc.com |

| Molecular Formula | C₁₇H₁₄O | chemsrc.com |

| Molecular Weight | 234.292 g/mol | chemsrc.com |

| Exact Mass | 234.104 g/mol | chemsrc.com |

| Topological Polar Surface Area (PSA) | 9.23 Ų | chemsrc.com |

| LogP (calculated) | 4.51540 | chemsrc.com |

This table is interactive. You can sort and filter the data.

Table 2: Spectroscopic Data for 1-(2-Methoxyphenyl)naphthalen-2-ol

| Spectroscopy Type | Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.79-7.77 (m, 2H), 7.49-7.45 (m, 1H), 7.34-7.28 (m, 4H), 7.23 (d, J = 4.1 Hz, 1H), 7.14-7.10 (m, 2H), 5.24 (s, 1H), 3.72 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 157.9, 150.7, 133.5, 133.4, 130.3, 129.5, 129.1, 128.1, 126.3, 124.9, 123.2, 122.6, 121.6, 117.9, 117.8, 111.9, 55.8 |

| Infrared (IR) (KBr) | 3057, 2938, 2837, 1621, 1594, 1495, 1461, 1179, 1023, 940, 861, 756 cm⁻¹ |

| High-Resolution Mass Spectrometry (HRMS) (ESI) | m/z calculated for C₁₇H₁₄O₂Na [M+Na]⁺ 273.0891, found 273.0888 |

Source: rsc.org

The study of this compound and its derivatives contributes to the broader understanding of how substitution patterns on the biaryl scaffold influence molecular conformation, properties, and potential applications. For instance, related structures like N-(2-Methoxyphenyl)naphthalene-1-carboxamide have been investigated for their biological activity. mdpi.comresearchgate.net The presence of the methoxy (B1213986) group at the ortho-position of the phenyl ring can induce steric hindrance, influencing the rotational barrier around the aryl-aryl bond and potentially leading to stable atropisomers, a key feature for applications in asymmetric catalysis.

Structure

3D Structure

Properties

CAS No. |

93321-11-0 |

|---|---|

Molecular Formula |

C17H14O |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

1-(2-methoxyphenyl)naphthalene |

InChI |

InChI=1S/C17H14O/c1-18-17-12-5-4-10-16(17)15-11-6-8-13-7-2-3-9-14(13)15/h2-12H,1H3 |

InChI Key |

OICYOLATUQYUJE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Methoxyphenyl Naphthalene and Analogous Biaryl Structures

Transition Metal-Catalyzed Cross-Coupling and Annulation Approaches

Transition metals, particularly palladium, have revolutionized the synthesis of biaryl compounds. nih.govfrontiersin.org These metals facilitate the formation of carbon-carbon bonds under mild conditions with high functional group tolerance. nih.govfrontiersin.org Annulation, the formation of a new ring, can also be achieved using transition metal catalysts to construct complex arylnaphthalene structures. nih.govnih.gov

Palladium-Catalyzed Synthesis

Palladium catalysts are exceptionally versatile for forming the aryl-naphthalene bond in 1-(2-methoxyphenyl)naphthalene and similar biaryls. A variety of palladium-catalyzed cross-coupling reactions have been developed, each utilizing a different organometallic reagent to couple with an organic halide or triflate. The general mechanism for these reactions involves a catalytic cycle with palladium(0) and palladium(II) intermediates. wikipedia.orgresearchgate.net

The Suzuki-Miyaura coupling is a powerful and widely used method for synthesizing biaryls due to the stability and low toxicity of the boronic acid reagents. This reaction involves the palladium-catalyzed coupling of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate. beilstein-journals.org

For the synthesis of this compound, this would typically involve the reaction of 1-bromonaphthalene (B1665260) with (2-methoxyphenyl)boronic acid or 1-naphthaleneboronic acid with 2-bromoanisole (B166433). The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand, in the presence of a base. academie-sciences.frnih.gov The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. For instance, a study on the synthesis of 1,8-bis(4-methoxyphenyl)naphthalene utilized palladium(II) acetate (B1210297) as the catalyst with potassium carbonate as the base in a DMF/water co-solvent at 100°C, achieving an 85% yield. nih.gov Another example is the synthesis of 2-(4-methoxyphenyl)naphthalene, which was achieved in 88% yield. sci-hub.se

| Aryl Halide/Triflate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1,8-dibromonaphthalene | (4-methoxyphenyl)boronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 85 | nih.gov |

| Aryl Anhydride | (4-methoxyphenyl)boronic acid | Not Specified | Not Specified | Not Specified | 88 | sci-hub.se |

| brominated-TRAMs | arylboronic acids | Pd(PPh₃)₄ | Not Specified | Not Specified | Not Specified | academie-sciences.fr |

| 4-carboxylphenylboronic acid | sulphonamide | Pd black | K₂CO₃ | MeOH | 88 | acs.org |

The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org While its primary application is the synthesis of alkynes, it can be a strategic step in a multi-step synthesis of functionalized naphthalenes. For instance, a naphthalene (B1677914) halide can be coupled with a protected alkyne, which can then be further manipulated to build the desired biaryl structure. The reaction is typically carried out under mild conditions, using a base such as an amine. wikipedia.orgyoutube.com Copper-free Sonogashira protocols have also been developed. libretexts.org

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed reaction of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.orgmasterorganicchemistry.com This reaction can be applied to the synthesis of biaryls by coupling an aryl halide with a vinyl arene, followed by subsequent transformations. The reaction typically proceeds with outstanding trans selectivity. organic-chemistry.org The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination. diva-portal.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org This method is known for its high functional group tolerance. core.ac.uk For the synthesis of a substituted biaryl like this compound, one could couple a 1-naphthylzinc reagent with 2-bromoanisole or a 2-methoxyphenylzinc reagent with 1-bromonaphthalene. scispace.comnih.gov The reaction conditions, including the choice of ligand, can be optimized to achieve high yields and selectivity. nih.gov

Kumada Coupling: The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed and involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This method is advantageous due to the ready availability of Grignard reagents. organic-chemistry.org For instance, this compound could be synthesized by reacting 1-naphthylmagnesium bromide with 2-bromoanisole in the presence of a suitable catalyst. nih.govuh.edu While effective, the high reactivity of Grignard reagents can limit the functional group tolerance compared to other methods. nrochemistry.com

| Coupling Reaction | Aryl/Vinyl Halide | Organometallic Reagent | Catalyst | Key Features | Reference |

|---|---|---|---|---|---|

| Negishi | Aryl Bromide/Chloride | Organozinc | Palladium | High functional group tolerance. | organic-chemistry.orgnih.gov |

| Kumada | Aryl Bromide/Triflate | Grignard | Nickel/Palladium | Uses readily available Grignard reagents. | wikipedia.orgnih.gov |

A more recent and atom-economical approach to biaryl synthesis is the direct C-H arylation of aromatic compounds. This method avoids the pre-functionalization required in traditional cross-coupling reactions, where one of the coupling partners needs to be a halide or organometallic reagent. umich.edu In the context of synthesizing this compound, this could involve the direct palladium-catalyzed reaction of naphthalene with an appropriate 2-methoxyphenyl-containing coupling partner, such as 2-methoxyphenylboronic acid or a diazonium salt. nih.gov These reactions often require a directing group to control the regioselectivity of the C-H activation step.

Regioselective Palladium-Catalyzed Annulation Reactions for Arylnaphthalenes

Palladium-catalyzed annulation reactions provide a direct and efficient route to highly substituted naphthalenes. acs.org These methods often involve the reaction of an alkyne with a suitably functionalized aromatic precursor, leading to the formation of two new carbon-carbon bonds in a single step. acs.org

One prominent strategy involves the palladium-catalyzed carboannulation of internal alkynes. This approach is valued for its ability to accommodate a wide range of functional groups and consistently produce excellent yields of polysubstituted naphthalenes. acs.org For instance, the reaction of 2-bromobenzaldehydes with N-sulfonylhydrazones in the presence of a palladium catalyst affords naphthalenes in moderate to good yields. thieme-connect.com The mechanism of these transformations can vary, but a common pathway involves the formation of a palladacycle intermediate followed by reaction with an alkyne or another coupling partner to construct the naphthalene ring. frontiersin.org

A notable example of regiocontrol is the palladium-catalyzed [2 + 2 + 2] cocyclization of diyne esters and arynes, which has been successfully applied to the synthesis of arylnaphthalene lignan (B3055560) lactones. frontiersin.org The regioselectivity of these annulations can often be controlled by the choice of ligands on the palladium catalyst. For example, in the reaction of 1-(chloromethyl)naphthalenes with arylacetonitriles, a sterically bulky ligand such as tert-butylphosphino (tBuPPh2) directs the acylation to the para-position, while a less bulky ligand like dimethylphosphino (Me2PPh) favors ortho-acylation. acs.org

Further illustrating the versatility of palladium catalysis, a [4 + 3] decarboxylative annulation of 2-iodobiphenyls with 2-(2-halophenyl)acrylic acids has been developed to assemble tribenzo nih.govannulenes. researchgate.net While not a direct synthesis of naphthalenes, this method highlights the power of palladium catalysis in constructing complex polycyclic aromatic systems through C-H activation and decarboxylation processes. researchgate.net

| Reactants | Catalyst System | Product Type | Yield | Reference |

| Internal Alkynes | Palladium Catalyst | Substituted Naphthalenes | Excellent | acs.org |

| 2-Bromobenzaldehydes and N-sulfonylhydrazones | Palladium catalyst, triphenylphosphine, potassium carbonate | Naphthalenes | Moderate to Good | thieme-connect.com |

| 1-(Chloromethyl)naphthalenes and Arylacetonitriles | Pd catalyst with tBuPPh2 or Me2PPh | para- or ortho-Acylated Naphthalenes | Good to High | acs.org |

| Diyne Esters and Arynes | Palladium Catalyst | Arylnaphthalene Lignan Lactones | Not specified | frontiersin.org |

Nickel-Catalyzed Reactions

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. Nickel catalysts are particularly effective in the enantioselective synthesis of axially chiral biaryl systems, which are of significant interest due to their applications in asymmetric catalysis.

Enantioselective Reductive Cross- and Homo-Coupling for Axially Chiral Diaryl Systems

Nickel-catalyzed enantioselective reductive cross-coupling and homo-coupling reactions have been successfully developed for the synthesis of axially chiral diaryl compounds. chinesechemsoc.orgchinesechemsoc.org These reactions typically involve the coupling of two aryl electrophiles in the presence of a nickel catalyst, a chiral ligand, and a stoichiometric reductant. nih.govchinesechemsoc.org

A significant breakthrough in this area is the use of novel spirocyclic pyrrolidine (B122466) oxazoline (B21484) (SPDO) ligands in nickel-catalyzed enantioselective cross-coupling of naphthyl triflates and aryl bromides, as well as the homo-coupling of naphthyl triflates. chinesechemsoc.orgchinesechemsoc.org These reactions furnish axially chiral diaryl dicarboxylates with high to excellent enantioselectivities. chinesechemsoc.orgchinesechemsoc.org The success of the cross-coupling is attributed to the slight difference in the oxidative addition rates of the two different aryl electrophiles to the nickel catalyst. chinesechemsoc.org

The reaction conditions for these couplings have been optimized by screening various nickel salts, ligands, additives, reductants, solvents, and temperatures. chinesechemsoc.org For example, the combination of NiBr2·DME with a SPDO ligand, zinc dust as the reductant, and CoPc and Et4NI as additives in THF at 50 °C provides the desired cross-coupling product in good yield and high enantiomeric excess. chinesechemsoc.org

These nickel-catalyzed methods have a broad substrate scope and can be applied to the synthesis of a variety of atropisomeric diaryl compounds with different substitution patterns. chinesechemsoc.org They represent a significant advancement over traditional methods like the Suzuki-Miyaura cross-coupling for accessing asymmetric biaryls. chinesechemsoc.orgchinesechemsoc.org

| Coupling Partners | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Naphthyl triflate and Aryl bromide | NiBr2·DME / SPDO ligand / Zn / CoPc / Et4NI | Axially chiral diaryl dicarboxylate | 71% | 90% | chinesechemsoc.org |

| Naphthyl triflates | NiBr2·DME / SPDO ligand | Axially chiral diaryl dicarboxylates | up to 85% | up to 91% | chinesechemsoc.org |

| ortho-(Iodo)arylphosphine oxides | Ni / (Pyridine)oxazoline ligand | Axially chiral bisphosphine oxides | Good | High | nih.gov |

Copper-Mediated and Catalyzed Processes

Copper-based synthetic methods have a long history in organic chemistry and continue to be developed for the formation of aryl-aryl bonds. These processes are often advantageous due to the low cost and low toxicity of copper compared to precious metals.

Oxidative Asymmetric Biaryl Coupling for Chiral Naphthol Derivatives

The oxidative asymmetric coupling of 2-naphthol (B1666908) derivatives is a direct and atom-economical method for synthesizing chiral 1,1'-bi-2-naphthols (BINOLs) and their analogs. rsc.org These reactions proceed through the cleavage of two C-H bonds without the need for pre-functionalization of the aromatic rings. rsc.org

Early examples of copper-mediated asymmetric naphthol couplings utilized chiral amine-copper salts. nih.gov A significant advance was the development of catalytic asymmetric oxidative coupling. Nakajima and co-workers reported the use of chiral prolyldiamine ligands with a copper catalyst, achieving enantioselectivities up to 78% ee with dioxygen as the terminal oxidant. nih.govacs.org The presence of a coordinating group, such as an ester at the 3-position of the 2-naphthol substrate, was found to be crucial for achieving good asymmetric induction. acs.orgrsc.org

More recent developments have focused on designing more effective chiral ligands. For instance, a copper catalyst prepared in situ from a ligand synthesized from picolinic acid and substituted BINOLs with CuI has been used for the asymmetric oxidative coupling of 2-naphthols, affording 6,6'-disubstituted (R)-BINOLs in high yields and with excellent enantioselectivities (up to 96% ee). researchgate.net

| Substrate | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |

| 2-Naphthol | CuCl / Chiral prolyldiamine ligand | BINOL derivative | Not specified | up to 78% | nih.govacs.org |

| 3-Hydroxy-2-naphthoates | CuCl2·2H2O / 5-cis-substituted prolinamine | (M)-Binaphthol | 91% | 61% (up to 87% with bulkier ester) | rsc.org |

| 2-Naphthols | CuI / Chiral picolinic acid-BINOL ligand | 6,6'-Disubstituted (R)-BINOLs | up to 89% | up to 96% | researchgate.net |

Copper-Catalyzed Naphthol Couplings

In addition to asymmetric couplings, copper catalysts are also widely used for the racemic oxidative coupling of 2-naphthols. acs.org These reactions are often carried out under aerobic conditions, using oxygen from the air as a green and abundant oxidant. acs.org

A variety of copper complexes have been shown to be effective catalysts. For example, a hexanuclear bis(μ-hydroxo)copper(II) complex has been used to catalyze the aerobic oxidative coupling of 2-naphthol and its derivatives, affording BINOLs in yields ranging from 33% to 96%. acs.org Another effective system is the use of Cu(OH)Cl·TMEDA (TMEDA = N,N,N',N'-tetramethylethylenediamine), which can achieve efficient coupling with as little as 1 mol% catalyst loading. rsc.org

The heterocoupling of different 2-naphthol derivatives, for instance, an electron-rich and an electron-poor naphthol, can be achieved using a copper-N-heterocyclic carbene complex. nih.gov The addition of diethyl malonate as an additive can modulate the catalyst's reactivity and prevent over-oxidation of the naphthol substrates. nih.gov A recently reported method describes the synthesis of highly functionalized naphthols through a copper-catalyzed cascade reaction involving the coupling and reassembly of 1,3-dicarbonyl compounds with enaminones. thieme-connect.com This transformation proceeds via an Ullmann-type C(sp²)-C(sp³) coupling, cyclization, acyl migrations, and aromatization. thieme-connect.com

| Reactants | Catalyst System | Product | Yield | Reference |

| 2-Naphthol and derivatives | Hexanuclear bis(μ-hydroxo)copper(II) complex | BINOLs | 33-96% | acs.org |

| 2-Naphthol derivatives | Cu(OH)Cl·TMEDA | BINOLs | Not specified | rsc.org |

| Electron-rich and electron-poor 2-naphthols/2-naphthylamines | Copper-N-heterocyclic carbene complex | C1-symmetric BINOLs | 35-98% | nih.gov |

| Enaminones and 1,3-Dicarbonyl Compounds | Cu(OAc)2 / Cs2CO3 / TBAF | Highly Functionalized Naphthols | Good | thieme-connect.com |

Gold-Catalyzed Cyclization Methodologies

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for reactions involving alkynes. Gold catalysts, typically in the form of Au(I) or Au(III) salts, are highly effective in promoting intramolecular cyclization and annulation reactions to form complex aromatic systems. nih.gov

Gold-catalyzed methodologies have been successfully applied to the synthesis of arylnaphthalene lignan lactone scaffolds. nih.govresearchgate.net One approach involves the intramolecular cyclization of an alkynyl ester. The gold catalyst coordinates to both the carbonyl and alkyne groups, facilitating an electrophilic benzannulation reaction to form the arylnaphthalene core. nih.gov This reaction proceeds under mild conditions, often at room temperature. nih.gov

Another powerful strategy is the gold-catalyzed one-pot sequential epoxide to carbonyl rearrangement and cyclization with arylalkynes to synthesize 1-arylnaphthalenes. nih.govresearchgate.net This transformation can be performed both intermolecularly and intramolecularly. The intramolecular version has been used to create 1-arylnaphthalenes fused with various saturated ring systems. nih.govresearchgate.net The combination of a gold catalyst with a silver salt, such as AgSbF6, is often employed to enhance the catalytic activity. nih.govresearchgate.net

| Starting Material | Catalyst System | Product | Yield | Reference |

| Alkynyl ester | Au catalyst / AgSbF6 | Arylnaphthalene lignan lactone scaffold | 68-84% | nih.gov |

| Aryl epoxides and arylalkynes | Gold catalyst | 1-Arylnaphthalenes | Not specified | nih.govresearchgate.net |

| Alkynyl ester | AuCl3 / AgSbF6 | Arylnaphthalene lignan lactone scaffold | High | researchgate.net |

Manganese-Mediated Cyclization and Annulation Approaches

Manganese-mediated reactions have emerged as a powerful tool for the synthesis of naphthalene derivatives and other biaryl structures. Manganese(III) acetate, in particular, is a key reagent in promoting oxidative free-radical reactions under mild conditions. rsc.org These reactions often involve the formation of a carbon-centered radical which then undergoes cyclization to form the aromatic core.

One notable application is the manganese(III) acetate-mediated cyclization for the synthesis of arylnaphthalene lignan lactones. frontiersin.orgnih.gov In this process, a radical is generated and subsequently undergoes a 5-exo-dig cyclization, followed by further reaction and aromatization to construct the naphthalene core. frontiersin.orgnih.gov While this method demonstrates good functional group tolerance, it can sometimes result in a mixture of regioisomers. frontiersin.org To address this, strategic placement of substituents, such as a bromine atom, can be employed to direct the cyclization and improve regioselectivity. frontiersin.org

Manganese-mediated annulation of 2-isocyanobiaryls with organoboronic acids has also been developed for the synthesis of phenanthridine (B189435) derivatives, a class of nitrogen-containing polycyclic aromatic compounds. nih.govthieme-connect.com This method provides a divergent route to a broad range of these structures in good yields. thieme-connect.com Mechanistic studies suggest the reaction proceeds via the intramolecular homolytic aromatic substitution of an imidoyl radical intermediate. thieme-connect.com

Furthermore, manganese(III) acetate can mediate the reaction of 1,3-dicarbonyl compounds with alkynes to produce naphthalene derivatives. researchgate.nettandfonline.com The reaction of trifluoromethyl-1,3-dicarbonyls with phenylacetylene, for instance, yields trifluoroacetyl-substituted naphthalenes. researchgate.nettandfonline.com

Table 1: Examples of Manganese-Mediated Reactions

| Starting Materials | Reagent | Product Type | Ref. |

|---|---|---|---|

| Substituted phenyl propargyl alcohol, cyanoacetic acid, benzaldehyde | Mn(OAc)₃ | Arylnaphthalene lignan lactone | frontiersin.orgnih.gov |

| 2-Isocyanobiaryls, organoboronic acids | Mn(acac)₃ | Phenanthridine derivatives | nih.govthieme-connect.com |

| 1,3-Dicarbonyl compounds, alkynes | Mn(OAc)₃ | Naphthalene derivatives | researchgate.nettandfonline.com |

| Arylboronic acids | Mn(OAc)₃ | Biaryls and Heterobiaryls | acs.org |

Rhodium-Catalyzed Cyclization Processes

Rhodium catalysts are highly effective in promoting a variety of cyclization reactions to form biaryl and polycyclic aromatic systems. These reactions often proceed through C-H activation, offering an atom-economical approach to complex molecules.

One significant application is the rhodium-catalyzed cross-cyclodimerization of diarylacetylenes with aliphatic alkynes, which yields 1,2,3-trisubstituted naphthalenes. thieme-connect.com This reaction tolerates both electron-withdrawing and electron-releasing groups on the diarylacetylene, providing good to excellent yields of the tetrasubstituted naphthalene products. thieme-connect.com The use of a Brønsted acid as a co-catalyst is often beneficial. thieme-connect.com

Rhodium(III)-catalyzed asymmetric synthesis has been employed to create axially chiral biindolyls by merging C-H activation and nucleophilic cyclization. snnu.edu.cnacs.org This method provides highly enantioselective access to these challenging biaryl atropisomers. The reaction is believed to proceed via a chelation-assisted cyclometalation followed by alkyne cyclization and reductive elimination. snnu.edu.cn

Furthermore, rhodium complexes can catalyze the intramolecular acylation of biarylcarboxylic acids to produce fluorenones. nih.gov This represents a catalytic approach to these valuable compounds. Rhodium porphyrins have also been shown to catalyze the cyclodimerization of arylethynes to form 1-aryl-substituted naphthalenes, although this can sometimes compete with cyclotrimerization to form triphenylbenzenes. torvergata.it The reaction conditions, such as solvent dilution, can influence the selectivity between these two pathways. torvergata.it

Table 2: Examples of Rhodium-Catalyzed Reactions

| Starting Materials | Catalyst System | Product Type | Ref. |

|---|---|---|---|

| Diarylacetylenes, Aliphatic alkynes | Rhodium complex, PPh₃, Brønsted acid | 1,2,3-Trisubstituted naphthalenes | thieme-connect.com |

| N-directing-group-assisted indoles, o-alkynylanilines | [RhCp*Cl₂]₂ | Axially chiral 2,3'-biindolyls | snnu.edu.cnacs.org |

| Biarylcarboxylic acids | Rhodium catalyst | Fluorenones | nih.gov |

| Arylethynes | Rhodium porphyrin | 1-Aryl-substituted naphthalenes | torvergata.it |

| α-Diazocarbonyl compounds, Sulfoxonium ylides | Rhodium complex/AgSbF₆ | Naphthalen-1(2H)-ones | thieme-connect.com |

Silver-Catalyzed Cyclization and Coupling Approaches

Silver catalysts are utilized in a range of cyclization and coupling reactions for the synthesis of naphthalene derivatives and biaryl compounds. These methods often involve the activation of alkynes or the promotion of radical decarboxylation.

A notable silver-catalyzed method involves the halogenation and electrophilic cyclization of terminal alkynols to produce dihalogenated naphthalene derivatives. acs.orgnih.govconsensus.app This reaction allows for the efficient synthesis of both homo- and heterodihalogenated naphthalenes in moderate to good yields and tolerates a variety of functional groups. acs.org

Silver catalysts also facilitate the divergent synthesis of hydroxynaphthalenamides and phosphorylated dihydronaphthylamides from enone-oxazolones. nih.govacs.org Depending on the reaction conditions, either a base-mediated cyclization to form hydroxynaphthalenamides or a silver-catalyzed cyclization involving a phosphonating reagent to yield phosphorylated dihydronaphthylamides can be achieved. nih.govacs.org

In the realm of biaryl synthesis, silver-catalyzed intramolecular oxidative decarboxylative C-H arylation provides a route to biaryl sultams. arkat-usa.org This protocol is characterized by its mild conditions and broad substrate scope. arkat-usa.org Silver-catalyzed protodecarboxylation of aromatic carboxylic acids, particularly those with an ortho substituent, is another pathway to biaryl precursors. d-nb.info Furthermore, silver catalysis can be employed in the hydroarylation of arynes with unactivated arenes to synthesize biaryls. acs.org

Table 3: Examples of Silver-Catalyzed Reactions

| Starting Materials | Reagent/Co-catalyst | Product Type | Ref. |

|---|---|---|---|

| Terminal alkynols | NBS or ICl | Dihalogenated naphthalenes | acs.orgnih.govconsensus.app |

| Enone-oxazolones | Base or H-phosphonate | Hydroxynaphthalenamides or Phosphorylated dihydronaphthylamides | nih.govacs.org |

| Aryl carboxylic acids | K₂S₂O₈ | Biaryl sultams | arkat-usa.org |

| Arynes, Unactivated arenes | - | Biaryls | acs.org |

| Aryl boronic acids | Microwave irradiation | Symmetric biaryls | researchgate.net |

Zinc-Catalyzed Benzannulation Reactions

Zinc-catalyzed reactions provide an effective method for the synthesis of naphthalene derivatives through benzannulation. These reactions often involve the [4+2] cycloaddition of appropriately substituted precursors.

A key example is the zinc chloride-catalyzed [4+2] benzannulation of 2-ethynylbenzaldehydes with alkynes, which produces naphthalenes in moderate to good yields. thieme-connect.com The proposed mechanism involves the coordination of zinc chloride to the alkyne, increasing its electrophilicity and making it susceptible to nucleophilic attack by the carbonyl oxygen, followed by a Diels-Alder reaction and rearrangement. thieme-connect.com A similar zinc-catalyzed benzannulation of halogenated silylacetylenes provides access to 2-naphthyne precursors, which are valuable intermediates for the synthesis of more complex polycyclic aromatic structures. nih.gov

In addition to zinc chloride, other zinc complexes have been used. For instance, a zinc complex is employed in the Blaise reaction of 2-ethynylbenzonitriles with bromoacetates, followed by a 6-endo-dig carbannulation to yield 1-aminonaphthalene-2-carboxylates. thieme-connect.com Furthermore, iron/zinc-catalyzed benzannulation reactions of 2-(2-oxo-alkyl)benzketones with alkynes or enols have been developed for the synthesis of polysubstituted naphthalenes. rsc.orgrsc.org In some cases, switching from an iron to a zinc catalyst can lead to the formation of 1,2-dihydronaphthalene (B1214177) derivatives instead of naphthalenes. rsc.org

Table 4: Examples of Zinc-Catalyzed Reactions

| Starting Materials | Catalyst | Product Type | Ref. |

|---|---|---|---|

| 2-Ethynylbenzaldehydes, Alkynes | ZnCl₂ | Naphthalenes | thieme-connect.com |

| Halogenated silylacetylenes, Benzaldehydes | ZnCl₂ | 2-Naphthyne precursors | nih.gov |

| 2-Ethynylbenzonitriles, Bromoacetates | Zn complex | 1-Aminonaphthalene-2-carboxylates | thieme-connect.com |

| 2-(2-Oxo-alkyl)benzketones, Alkynes/Enols | FeCl₃/ZnCl₂ | Polysubstituted naphthalenes/dihydronaphthalenes | rsc.orgrsc.org |

Homocoupling Methodologies for Symmetrical Biaryl Compounds

The synthesis of symmetrical biaryl compounds is a crucial area of organic synthesis, with applications ranging from natural product synthesis to materials science. researchgate.netacs.org Homocoupling reactions, which involve the coupling of two identical aryl units, are a direct and powerful strategy for constructing these symmetrical structures. researchgate.net

The Ullmann reaction, traditionally involving copper-mediated coupling of aryl halides at high temperatures, is a classic homocoupling method. researchgate.net However, its harsh conditions have spurred the development of milder, palladium-catalyzed alternatives that often proceed at temperatures below 100°C. researchgate.net

Palladium-catalyzed homocoupling of aryl boronic acids has become a widely used method, often observed as a side reaction in cross-coupling reactions but developed into a dedicated synthetic route. researchgate.netmdpi.com While palladium is the most common catalyst, other metals like silver, gold, rhodium, and copper have also been employed. researchgate.net Copper(I)-exchanged zeolites have emerged as efficient and recyclable heterogeneous catalysts for the homocoupling of both phenols and aryl boronic acids under mild conditions. mdpi.com

Nickel-catalyzed reductive homocoupling of haloarenes is another powerful and versatile method that tolerates a wide range of functional groups. researchgate.net A significant advancement is the nickel-catalyzed homocoupling of methoxyarenes via C-O bond cleavage, using a diboron (B99234) reagent. acs.org This method allows for the use of readily available and less toxic aryl ethers as substrates and has been successfully applied to the synthesis of various biaryls, including dimers of naproxen. acs.org

Visible light-driven, gold(I)-catalyzed homocoupling of arylazo sulfones represents a more recent, photocatalyst-free approach to symmetrical biaryls. acs.org This method proceeds efficiently in an organic-aqueous solvent system. acs.org

The following table provides a comparative overview of different homocoupling methodologies.

Table 4: Comparison of Homocoupling Methodologies for Symmetrical Biaryls

| Methodology | Catalyst/Reagent | Substrate | Key Features |

|---|---|---|---|

| Ullmann Reaction | Copper | Aryl Halides | High temperatures often required. researchgate.net |

| Palladium-Catalyzed Homocoupling | Palladium catalyst | Aryl Boronic Acids | Mild conditions, often below 100°C. researchgate.net |

| Nickel-Catalyzed Homocoupling | Nickel catalyst, reducing agent | Haloarenes, Methoxyarenes | Tolerates various functional groups; C-O bond cleavage possible. researchgate.netacs.org |

| Copper(I)-Zeolite Catalysis | Cu(I)-Zeolite | Phenols, Aryl Boronic Acids | Heterogeneous, recyclable catalyst; mild conditions. mdpi.com |

| Visible Light/Gold(I) Catalysis | PPh₃AuCl, visible light | Arylazo Sulfones | Photocatalyst-free, mild conditions. acs.org |

This table summarizes key aspects of various homocoupling reactions. researchgate.netacs.orgmdpi.comacs.org

Reaction Mechanisms Governing the Formation of 1 2 Methoxyphenyl Naphthalene Analogs

Detailed Mechanistic Pathways of Transition Metal-Catalyzed Reactions

Transition metal catalysis, particularly with palladium, is a cornerstone for the formation of biaryl compounds like 1-(2-methoxyphenyl)naphthalene. The catalytic cycle typically involves the transformation of the palladium catalyst between its Pd(0) and Pd(II) oxidation states.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions begins with the oxidative addition of an aryl halide to a low-valent palladium(0) complex. nih.govrsc.org This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate. rsc.org For instance, in the synthesis of a 1-arylnaphthalene, an aryl halide oxidatively adds to the Pd(0) catalyst. rsc.orgacs.org

Following transmetalation (discussed in the next section), the two organic groups are bound to the palladium center. The final step of the catalytic cycle is reductive elimination, where the two aryl groups couple to form the new C-C bond of the biaryl product, and the palladium catalyst is regenerated in its Pd(0) state, allowing it to re-enter the catalytic cycle. rsc.org The reductive elimination step is crucial for catalyst turnover. acs.org

Table 1: Key Steps in the Catalytic Cycle

| Step | Description |

| Oxidative Addition | The Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). nih.govrsc.org |

| Transmetalation | The aryl group from an organometallic reagent (Ar'-M) is transferred to the Pd(II) complex, displacing the halide. |

| Reductive Elimination | The two aryl groups on the Pd(II) center couple to form the biaryl product (Ar-Ar'), and the Pd(0) catalyst is regenerated. rsc.org |

Transmetalation is a critical step where an organic group is transferred from one metal to another, in this case, from an organometallic reagent to the palladium(II) complex. nih.gov In the context of Suzuki-Miyaura coupling, a widely used method for synthesizing 1-arylnaphthalenes, the transmetalation step involves the transfer of an aryl group from an organoboron compound to the palladium center. researchgate.netnih.gov

The exact mechanism of transmetalation can be complex and is often the rate-determining step. researchgate.net It is generally accepted that the base plays a crucial role by activating the organoboron species. researchgate.net Two primary pathways are often considered: one involving the reaction of an LnPd(aryl)(OH) species with a neutral boronic acid, and another where an LnPd(aryl)(X) complex reacts directly with an arylboronate complex. nih.gov Studies suggest that the dominant pathway can be influenced by the reaction conditions, such as the presence of phase transfer catalysts, which can enhance the reaction rate by shifting the mechanism towards a boronate-based pathway. nih.gov The nucleophilicity of the boronate complex is directly related to its reactivity, with electron-donating groups on the aryl ring generally leading to higher yields. researchgate.net

The ligands coordinated to the palladium center play a pivotal role in modulating the catalyst's reactivity, stability, and selectivity. acs.orgthieme-connect.com The steric and electronic properties of the ligands can significantly influence each step of the catalytic cycle.

Bulky and electron-rich phosphine (B1218219) ligands, for example, can promote the oxidative addition step and stabilize the active catalyst. thieme-connect.com The design of ligands can also impact the reductive elimination step. In some cases, the choice of ligand can even switch the regioselectivity of a reaction. For example, by varying the phosphine ligand in a Suzuki-Miyaura coupling with a dihalogenated pyridine, the site of arylation can be controlled. acs.org

Recent research has explored the use of N-heterocyclic carbene (NHC) ligands, which are known for their strong σ-donating properties and steric bulk. acs.orgnih.gov These ligands can lead to highly active and stable palladium catalysts, sometimes allowing for lower catalyst loadings and milder reaction conditions. acs.orgnih.gov The bite angle and steric bulk of bis(NHC) ligands have been shown to correlate with catalytic efficiency in the synthesis of 1-arylnaphthalene derivatives. acs.org

While less common for the direct synthesis of simple biaryls, palladium-carbene migratory insertion mechanisms represent a powerful tool for constructing more complex molecular architectures. researchgate.netnih.gov This pathway involves the formation of a palladium-carbene intermediate, typically from a diazo compound or N-tosylhydrazone. researchgate.net

The catalytic cycle generally begins with the standard cross-coupling steps, followed by the formation of the metal-carbene species. researchgate.net Migratory insertion of an aryl or vinyl group from the palladium center onto the carbene carbon occurs, generating a new organopalladium intermediate. researchgate.netchinesechemsoc.org This intermediate can then undergo further transformations, expanding the synthetic possibilities. For instance, a palladium-catalyzed three-component coupling of vinyl halides, trimethylsilyldiazomethane, and amines proceeds through a palladium-carbene intermediate, followed by vinyl group migration and subsequent trapping by an amine. researchgate.net

Palladacycles are stable organopalladium complexes containing a carbon-palladium σ-bond within a cyclic framework. They are key intermediates in C-H activation reactions. beilstein-journals.orgnih.gov The formation of a palladacycle often occurs through ortho-palladation, where a directing group on the substrate guides the palladium catalyst to a nearby C-H bond. beilstein-journals.orgscienceopen.com

The mechanism can proceed through pathways like concerted metalation-deprotonation (CMD) or electrophilic palladation. beilstein-journals.org Once formed, the palladacycle can react with various coupling partners. For example, a cationic palladacycle can react with an aryl iodide or arylboronic acid, leading to the formation of the C-C bond and regeneration of the active palladium catalyst. beilstein-journals.org The reactivity of C,C-palladacycles, which have two C-Pd bonds, offers unique opportunities for developing novel intermolecular difunctionalization reactions. nih.gov The stability and reactivity of these palladacycle intermediates are influenced by factors such as the nature of the directing group and the ligands on the palladium center. scienceopen.comchemrxiv.org

Radical-Mediated Reaction Mechanisms

While transition metal-catalyzed pathways are dominant, radical-mediated reactions offer an alternative approach for the formation of this compound analogs. These reactions involve the generation of aryl radicals, which can then react with suitable coupling partners.

One method for generating aryl radicals is from aryl hydrazines in the presence of a catalytic amount of iodine and an oxidant like air. nih.govacs.org These aryl radicals can then undergo addition to a suitable acceptor, such as a 1,4-naphthoquinone (B94277) derivative, to form the arylated product. nih.govacs.org Radical 1,2-aryl migration reactions, also known as neophyl rearrangements, are another class of radical processes where an aryl group migrates to an adjacent radical center. rsc.org These tandem reactions can be initiated by the addition of a radical species to an allylic alcohol, triggering the 1,2-aryl migration and leading to the formation of a new C-C bond. rsc.org

Electrophilic Annulation Mechanisms and Intermediates

Electrophilic annulation provides a powerful route to substituted naphthalenes. This process typically involves the cyclization of an aryl-substituted precursor containing a latent second ring. For instance, the electrophilic cyclization of arene-containing propargylic alcohols is a mild and regioselective method for preparing a variety of substituted naphthalenes. nih.gov

The mechanism often begins with the activation of a functional group by an electrophile, which triggers an intramolecular attack from the electron-rich aromatic ring. A key step in the synthesis of sterically hindered 4,5-diarylphenanthrenes, which share structural motifs with substituted 1-arylnaphthalenes, involves an acid-catalyzed bisannulation. rsc.org In a proposed mechanism, a Lewis acid like B(C₆F₅)₃ coordinates with a carbonyl oxygen, activating it for nucleophilic attack by an alkyne. This generates a vinyl carbocation intermediate. rsc.org This intermediate then undergoes an intramolecular electrophilic aromatic substitution, followed by aromatization to furnish the naphthalene (B1677914) core. rsc.org DFT calculations have shown that the electronic bias, where the α-position of the newly formed naphthalene intermediate is more nucleophilic, can overcome steric hindrance to direct the annulation, leading to a single regioisomer. rsc.org

Similarly, in the synthesis of fluorinated naphthalenes, an electrophilic aromatic cyclization strategy has been employed where O-silylalkenes are oxidized, presumably forming a key intermediate that cyclizes to yield the naphthalene product. csir.co.za The stability and reactivity of these intermediates are paramount in determining the reaction's success and regiochemical outcome.

Concerted and Stepwise Cyclization Processes

The formation of the naphthalene ring or the biaryl bond can proceed through either a concerted or a stepwise mechanism, and the operative pathway often depends on the specific reactants and conditions.

Dehydro-Diels-Alder Reactions: In the context of forming aromatic rings, dehydro-Diels-Alder reactions, which involve the cycloaddition of enynes or diynes, offer a relevant comparison. Computational studies on the cycloaddition of vinylacetylene and butadiyne with ethylene (B1197577) and acetylene (B1199291) have explored both concerted and stepwise diradical pathways. acs.org For enyne cycloadditions, a concerted reaction is generally favored energetically. However, for diyne cycloadditions, the energy difference between the concerted and stepwise pathways diminishes significantly, suggesting that many such reactions may proceed via a stepwise mechanism involving a diradical intermediate. acs.org

Metal-Catalyzed Cyclizations: Transition metal-mediated reactions are a mainstay for constructing complex cyclic systems. In a manganese-mediated cyclization to form a naphthalene core, the proposed mechanism involves the generation of a radical species via a Mn(III) enolate. frontiersin.org This radical undergoes a 5-exo-dig cyclization onto an alkyne, followed by a 6-exo/endo cyclization of the resulting vinyl radical onto the tethered benzene (B151609) ring to construct the naphthalene system. frontiersin.org This multi-step radical process is a clear example of a stepwise pathway.

Conversely, some cycloadditions can exhibit characteristics of a concerted mechanism. For example, the stereospecificity observed in certain electrochemically driven cycloadditions of N-acyliminium species points towards a concerted pathway. beilstein-journals.org However, the introduction of different substituents, such as a phenyl group on an olefin, can shift the mechanism to a stepwise process involving a cationic intermediate, as evidenced by a loss of stereospecificity. beilstein-journals.org

The choice between a concerted and stepwise mechanism is a fine balance of electronics, sterics, and reaction conditions, and it has profound implications for the stereochemical outcome of the reaction.

Stereochemical Control in Biaryl Bond Formation

Achieving stereochemical control during the formation of the biaryl bond in this compound analogs is crucial for accessing enantiomerically pure atropisomers. manchester.ac.uk These axially chiral compounds are valuable as ligands in asymmetric catalysis and as bioactive molecules. researchgate.net The primary strategies for controlling this stereochemistry involve asymmetric catalysis, where a chiral catalyst influences the formation of the aryl-aryl bond.

Catalytic Asymmetric Arylation: One of the most powerful methods is the organocatalytic asymmetric arylation of naphthols. Chiral phosphoric acids have emerged as highly effective catalysts for the direct arylative reactions of 2-naphthols with quinone derivatives. acs.org This method provides access to axially chiral biaryldiols with excellent enantioselectivities. The stereocontrol is believed to originate from the efficient transfer of stereochemical information from the chiral catalyst to the product's chiral axis, often through a network of hydrogen bonds that organizes the transition state. acs.org

Dynamic Kinetic Resolution: For biaryl compounds that have a relatively low barrier to rotation, dynamic kinetic resolution (DKR) is a highly effective strategy. researchgate.net In this process, a racemic starting material is continuously interconverted between its enantiomers in situ while one enantiomer is selectively transformed by a chiral catalyst or reagent. For example, enzymatic O-acylation has been used in the DKR of biaryls. researchgate.net The enzyme selectively acylates one enantiomer, and the resulting product has a higher rotational barrier due to the increased steric bulk of the acyl group, effectively locking in the axial chirality. researchgate.net

The table below illustrates the effectiveness of chiral phosphoric acid catalysts in the asymmetric arylation of 2-naphthol (B1666908) with a quinone derivative, highlighting the high levels of enantioselectivity that can be achieved.

| Entry | Catalyst | Solvent | Yield (%) | ee (%) |

| 1 | Chiral Phosphoric Acid C1 | Toluene | 85 | 92 |

| 2 | Chiral Phosphoric Acid C2 | CH₂Cl₂ | 90 | 95 |

| 3 | Chiral Phosphoric Acid C3 | Dioxane | 78 | 88 |

| Data is illustrative and based on findings from studies on asymmetric biaryl synthesis. acs.org |

Another key strategy is the central-to-axial chirality conversion. mdpi.com This approach involves an initial stereoselective reaction to create a non-aromatic cyclic intermediate with one or more stereocenters. A subsequent aromatization step then converts this point chirality into axial chirality in the final biaryl product. mdpi.com For instance, a chiral phosphoric acid-catalyzed Povarov reaction can form a tetrahydroquinoline intermediate, which is then oxidized to the corresponding atropisomeric quinoline. mdpi.com The stereochemical outcome of the final atropisomer is dictated by the stereochemistry of the cyclic precursor.

Computational Chemistry and Theoretical Investigations of 1 2 Methoxyphenyl Naphthalene

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

DFT has become a important tool in computational chemistry for predicting the properties of molecular systems. These calculations, typically performed using software like Gaussian and employing basis sets such as 6-311++G(d,p), allow for the theoretical examination of various molecular characteristics before or in conjunction with experimental work. nih.gov

Optimized Molecular Geometry and Electronic Structure Analysis

A foundational step in computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. This process determines key structural parameters. For related naphthalene (B1677914) derivatives, studies have successfully calculated bond lengths and angles, which are then often compared with experimental data from techniques like X-ray diffraction to validate the computational model. acs.org For instance, in a study on a different, more complex naphthalene derivative, C-C bond lengths in the naphthalene ring were found to be in the range of 1.373–1.461 Å. nih.govacs.org However, specific values for the bond lengths (C-C, C-H, C-O) and dihedral angles between the naphthalene and methoxyphenyl rings of 1-(2-Methoxyphenyl)naphthalene are not available.

Vibrational Frequency Calculations and Spectral Assignment (FT-IR, FT-Raman)

Theoretical vibrational analysis is used to predict the infrared and Raman spectra of a molecule. The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. For aromatic compounds like naphthalene derivatives, C-H stretching vibrations are typically predicted in the 3000–3200 cm⁻¹ region. researchgate.nettandfonline.com The characteristic vibrations of the methoxy (B1213986) group (O-CH₃) are also of interest. acs.org Without a specific computational study, a table of calculated vs. experimental frequencies for this compound cannot be compiled.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (¹H, ¹³C)

The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values are crucial for interpreting experimental NMR spectra and confirming the structure of a compound. mdpi.com Predictions for similar molecules show that aromatic carbons resonate in the 100-175 ppm range, while the methoxy carbon appears around 55 ppm. acs.org Accurate, specific predicted shifts for each proton and carbon in this compound are not available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. The energy difference between HOMO and LUMO, known as the energy gap (ΔE), indicates the molecule's kinetic stability and charge transfer characteristics. rsc.org A smaller gap suggests the molecule is more reactive. samipubco.com The specific HOMO energy, LUMO energy, and the resulting energy gap for this compound have not been reported.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface. It is a valuable tool for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are represented by different colors (typically red for negative potential and blue for positive potential). rsc.orgresearchgate.net This analysis helps predict how a molecule will interact with other reagents. tandfonline.com An MEP map for this compound has not been published.

Conformational Analysis of Biaryl Systems

The study of the preferred three-dimensional arrangement of the two aromatic rings in biaryl systems is critical, as the conformation is influenced by steric hindrance and electronic effects. In the case of 1-substituted naphthalenes, significant steric repulsion between the substituent at position 1 and the hydrogen atom at position 8 of the naphthalene ring often forces the rings to adopt a non-planar (twisted) conformation.

For a related compound, 1-(p-methoxybenzoyl)naphthalene, it was found that the naphthyl group is perpendicular to the benzoyl group, indicating severe steric clash. rsc.org It is highly probable that this compound also adopts a twisted conformation to minimize the steric interaction between the ortho-methoxy group and the naphthalene ring system. However, a detailed conformational analysis, including the specific dihedral angle of this twist, requires dedicated computational modeling which is not available in the searched literature.

Determination of Torsional Profiles and Rotational Energy Barriers

Computational studies on biaryl systems, which are structurally related to this compound, are crucial for understanding the rotation around the C-C bond linking the naphthalene and methoxyphenyl rings. The torsional energy profile, which describes the energy of the molecule as a function of the dihedral angle between the two aromatic rings, is fundamental to defining its shape and conformational dynamics.

The rotational energy barrier is the energy required for the interconversion between different stable conformations (rotamers). For biaryl compounds, these barriers can be significant, leading to a phenomenon known as atropisomerism, where the rotamers are stable and can be isolated. The height of this barrier is influenced by steric and electronic factors. For instance, in related biaryl systems, rotational energy barriers can range from approximately 20 kcal/mol to over 40 kcal/mol, depending on the substituents on the aromatic rings. uibk.ac.at A study on a series of biaryls developed parameters for the OPLS all-atom force fields by reproducing MP2 geometries and torsional energy profiles, highlighting the importance of accurate parameterization for reliable predictions. researchgate.net

For a molecule like this compound, the methoxy group at the ortho position of the phenyl ring is expected to significantly influence the rotational barrier. The interaction between the methoxy group and the peri-hydrogen of the naphthalene ring is a key determinant of the conformational preference and the energy required for rotation.

Quantitative Assessment of Steric Hindrance and its Conformational Impact

Steric hindrance is a major factor governing the three-dimensional structure of this compound. The bulky naphthalene and methoxyphenyl groups, combined with the ortho-methoxy substituent, create significant steric repulsion, which dictates the preferred dihedral angle between the two rings.

In a related compound, 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene, X-ray crystallography revealed that the mean plane of the naphthalene ring system forms a dihedral angle of 65.24° with the dimethylphenyl ring and 55.82° with the methoxyphenyl ring. iucr.org This twisted conformation minimizes steric clashes between the substituents. Computational methods, such as Hirshfeld surface analysis, can be employed to visualize and quantify these intermolecular and intramolecular interactions. iucr.org

The steric strain not only affects the ground state conformation but also the transition state for rotation. The energy of the transition state, and thus the rotational barrier, is largely determined by the severe steric clash that occurs when the two aromatic rings are forced into a more planar arrangement.

Elucidation of Resonance Stabilization and Electrostatic Interactions in Conformational Preference

While steric hindrance often plays a dominant role, resonance and electrostatic interactions also contribute to the conformational preferences of biaryl compounds. Resonance effects can favor a more planar arrangement to maximize π-orbital overlap between the two aromatic systems. However, in sterically hindered molecules like this compound, this is often counteracted by the steric repulsion.

Computational Prediction of Atropisomerism and Axial Chirality

The presence of a significant rotational barrier can lead to atropisomerism, a form of axial chirality where the molecule is chiral due to hindered rotation about a single bond. nih.gov Computational chemistry is a powerful tool for predicting the likelihood of atropisomerism by calculating the rotational energy barrier.

Atropisomers are generally classified based on their rotational energy barriers at a given temperature. nih.govacademie-sciences.fr

Class 1: Rotational barrier < 20 kcal/mol, rapid interconversion. academie-sciences.fr

Class 2: Rotational barrier between 20 and 28 kcal/mol, isolable at low temperatures. academie-sciences.fr

Class 3: Rotational barrier > 28 kcal/mol, stable at room temperature. nih.govchemrxiv.org

For a molecule to be considered a stable atropisomer at room temperature, the rotational barrier should be sufficiently high to prevent racemization. chemrxiv.org Computational studies on related α-naphthyl substituted systems have predicted rotational barriers as high as 35.4 kcal/mol, suggesting they are class 3 atropisomers. chemrxiv.org Given the steric bulk in this compound, it is plausible that it could also exhibit atropisomerism. The accurate prediction of these barriers is crucial in fields like drug discovery, where different atropisomers can have vastly different biological activities. nih.govnih.gov

| Class | Rotational Energy Barrier (kcal/mol) | Interconversion Rate |

|---|---|---|

| Class 1 | < 20 | Rapid |

| Class 2 | 20 - 28 | Slow, isolable at low temperatures |

| Class 3 | > 28 | Stable at room temperature |

Theoretical Studies on Reaction Pathways, Transition States, and Reaction Energetics

Theoretical studies can elucidate the mechanisms of reactions involving this compound and related compounds. Density Functional Theory (DFT) is a common method for mapping out reaction pathways, locating transition states, and calculating the energetics of a reaction. researchgate.netnih.gov

For example, in a study on the tandem radical cyclization of a related molecule, DFT was used to suggest that the reaction proceeds through deiodination followed by tandem radical cyclizations and hydrogen-loss oxidations to generate the final product. researchgate.net The calculations of reaction barriers, attack trajectories, and interaction energies between key orbitals were instrumental in determining the reaction mechanism. researchgate.net Similarly, theoretical investigations into the acid-catalyzed reactions of naphthalene to form mesophase pitches have detailed the key reaction steps, including protonation, electrophilic addition, dehydrogenation, and deprotonation. nih.gov

These computational approaches provide a molecular-level understanding of reaction mechanisms that can be difficult to obtain through experimental means alone. They can also guide the design of new synthetic routes and catalysts.

Solvation Effects in Computational Modeling of Naphthalene Derivatives

The solvent environment can have a significant impact on the properties and reactivity of molecules. Computational models can account for solvation effects either explicitly, by including individual solvent molecules, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. bohrium.com

Studies on naphthalene derivatives have shown that solvent polarity can influence hydrogen bond strengths and excited-state intramolecular proton transfer (ESIPT) processes. bohrium.com For instance, the strength of intramolecular hydrogen bonds in a thiazole-naphthalene complex was found to decrease with decreasing solvent polarity. bohrium.com Similarly, in a study of 1,8-disubstituted naphthalene derivatives, pKa' values were measured in an acetonitrile/water mixture and correlated with DFT calculations that included solvation effects. beilstein-journals.org

The choice of solvent can also affect conformational equilibria and rotational barriers. Therefore, including solvation effects in computational models is crucial for obtaining results that are comparable to experimental data measured in solution.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.